molecular formula C2H2N2S B1210528 1,2,3-Thiadiazole CAS No. 288-48-2

1,2,3-Thiadiazole

Cat. No.: B1210528
CAS No.: 288-48-2
M. Wt: 86.12 g/mol
InChI Key: UGUHFDPGDQDVGX-UHFFFAOYSA-N
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Description

1,2,3-thiadiazole is a thiadiazole.

Scientific Research Applications

Medicinal Applications

1,2,3-Thiadiazole derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. Key medicinal applications include:

1. Anticancer Activity

  • Numerous studies have reported the anticancer potential of this compound derivatives. For instance, compounds synthesized via the Hurd-Mori cyclization demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives were found to be comparable to doxorubicin, a standard chemotherapy drug .
CompoundCell LineIC50 (µM)Reference
Compound 111MCF-7 (breast cancer)12.8
Compound 112MCF-7 (breast cancer)8.1
Compound 10cHEPG2 (liver cancer)>50

2. Antiviral Activity

  • Certain this compound derivatives have shown promising antiviral effects against viruses like Tobacco Mosaic Virus (TMV). For example, specific compounds exhibited curative rates over 60% at varying concentrations .

3. Antifungal and Antimicrobial Properties

  • The antifungal and antimicrobial activities of thiadiazoles have been documented extensively. Some derivatives demonstrated efficacy against pathogenic fungi and bacteria, suggesting their potential as new antifungal agents .

Agricultural Applications

The role of this compound in agriculture is primarily linked to its use as an agrochemical:

1. Pesticides and Fungicides

  • Thiadiazole derivatives are being explored as active ingredients in pesticides due to their effectiveness in protecting crops from fungal infections and pests. The incorporation of sulfur into these compounds enhances their bioactivity and stability .

2. Plant Growth Regulators

  • Compounds like benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester have been studied for their ability to activate plant defense mechanisms against pathogens .

Material Science Applications

In addition to biological applications, this compound is also utilized in material science:

1. Directing Groups in Organic Synthesis

  • The unique properties of this compound allow it to function as a directing group in C–H functionalization reactions. This application is crucial for synthesizing complex organic molecules with precision .

2. Photochemical Applications

  • The photochemical stability of thiadiazoles makes them suitable candidates for use in light-sensitive materials and devices .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study 1: Anticancer Research
    A study evaluated the anticancer properties of a series of thiadiazole derivatives synthesized through the Hurd-Mori reaction. The results indicated that certain compounds exhibited potent cytotoxicity against breast cancer cells with IC50 values significantly lower than those of conventional drugs .
  • Case Study 2: Agrochemical Development
    Research focused on developing new fungicides based on thiadiazole structures showed that these compounds effectively inhibited fungal growth in vitro and protected crops in field trials .

Chemical Reactions Analysis

Thermal and Photochemical Decomposition

The 1,2,3-thiadiazole ring undergoes nitrogen elimination under thermal or photochemical conditions, forming thiophenes or thiirenes as intermediates. This reactivity stems from the ring’s instability due to sulfur’s electron-withdrawing effects .

  • Thermal decomposition (150–200°C) of 4,5-disubstituted 1,2,3-thiadiazoles yields thioketenes and nitrogen gas .

  • Photolysis at 254 nm induces ring contraction to thiirenes, which dimerize or react with dienophiles .

Ring-Opening and Rearrangement Reactions

1,2,3-Thiadiazoles undergo ring-opening under specific conditions:

  • Acid/Base Treatment : Hydrolysis of 4-carboxy-1,2,3-thiadiazoles yields thioureas .

  • Dimroth Rearrangement : Treatment with SOCl₂ converts 16 to 1,2,3-triazolo-thiadiazine 18 via a 5-mercapto-triazole intermediate .

Notable Rearrangement :

1 2 3 Thiadiazole 30SOCl2Sulfide 31(Yield 68 )[1]\text{1 2 3 Thiadiazole }\mathbf{30}\xrightarrow{\text{SOCl}_2}\text{Sulfide }\mathbf{31}\quad (\text{Yield 68 })[1]

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Electrophilic and Nucleophilic Substitutions

  • Electrophilic Substitution : Limited due to electron deficiency. Halogenation at C4 occurs with Cl₂ or Br₂ in acetic acid .

  • Nucleophilic Attack : Thiols or amines attack C5, leading to ring-opening adducts .

Modern Synthetic Innovations

Recent advances improve efficiency and sustainability:

Q & A

Q. Basic: What are the common synthetic methodologies for 1,2,3-thiadiazole derivatives, and how can their efficiency be optimized?

1,2,3-Thiadiazoles are synthesized via cyclization of thioamides or thioureas with nitriles under oxidative conditions . Cross-coupling reactions, such as Suzuki-Miyaura coupling with diiodo-thiadiazole intermediates, enable regioselective functionalization (e.g., 3,5-diiodo-1,2,4-thiadiazole derivatives) . Challenges include the instability of intermediates, which can be mitigated by microwave-assisted synthesis to enhance reaction rates and yields . Optimization involves adjusting reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) to minimize side reactions .

Q. Basic: What structural features distinguish this compound from its isomers, and how do they influence stability?

This compound is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and a sulfur atom at position 3. Unlike 1,2,4- or 1,3,4-thiadiazoles, its C2v symmetry and smaller N-S-N bond angle (~95°) contribute to lower thermal stability . The electron-deficient nature of the ring arises from sulfur’s electronegativity, making it prone to nucleophilic attacks at the sulfur center . X-ray crystallography and microwave spectroscopy are critical for confirming substitution patterns and bond lengths (e.g., S-N: 1.64 Å) .

Q. Basic: What pharmacological activities are associated with this compound derivatives?

1,2,3-Thiadiazoles exhibit antiviral (e.g., anti-HIV), anticancer, and antifungal activities. For example, this compound thioacetanilides show anti-HIV activity via inhibition of reverse transcriptase, with IC₅₀ values in the nanomolar range . Substituents like electronegative groups (Cl, NO₂) at the R2 position enhance activity by optimizing electrostatic interactions with target proteins .

Q. Advanced: How can regioselectivity challenges in Rh(I)-catalyzed annulations of 1,2,3-thiadiazoles with alkynes be systematically addressed?

Regioselectivity in Rh(I)-catalyzed reactions is influenced by ligand choice (e.g., bulky phosphines favor C4 functionalization) and solvent polarity (e.g., DCE stabilizes cationic intermediates) . Computational studies reveal that electron-withdrawing substituents on the thiadiazole direct alkyne insertion via charge redistribution at the Rh center. Experimental validation using substituted alkynes (e.g., phenylacetylene vs. trimethylsilylacetylene) confirms steric and electronic control over product distribution (yields: 60–85%) .

Q. Advanced: How can 3D-QSAR and molecular docking guide the design of this compound-based anti-HIV agents?

3D-QSAR models identify critical pharmacophoric features:

  • Hydrophobic descriptor (H_171) : Positive values favor bulky groups (e.g., −C₆H₅) at R1, enhancing binding to hydrophobic pockets .
  • Electrostatic descriptor (E_587) : Negative values indicate electronegative substituents (e.g., Cl) at R2 improve interactions with HIV-1 protease’s aspartic acid residues .
    Docking scores (G-Score: −8.5 to −10.2 kcal/mol) correlate with experimental IC₅₀ values, validating predictive accuracy .

Q. Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies between X-ray crystallography and microwave spectroscopy (e.g., bond angles differing by 2–3°) arise from vibrational contributions in gas-phase vs. solid-state measurements . Hybrid methods, such as DFT calculations (B3LYP/6-311+G(d,p)), reconcile these by accounting for zero-point energy corrections. For example, the N-S-N angle in 1,2,5-thiadiazole was revised from 105° to 102° after vibrational analysis .

Q. Advanced: What strategies improve the bioactivity of this compound-containing (E)-β-farnesene analogs?

Introducing this compound into (E)-β-farnesene enhances insect-repellent activity by mimicking natural pheromones. Key steps:

  • Synthesis : Cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones yields thiadiazole-farnesene hybrids .
  • Bioactivity testing : Electrophysiological assays (e.g., EAG response) show 2.5× higher activity than natural farnesene at 10 μg/μL .
  • SAR : Electron-withdrawing groups (e.g., NO₂) at C4 increase volatility and receptor binding .

Q. Advanced: How do substituent electronic properties modulate the anticancer activity of this compound derivatives?

Substituents alter charge distribution, affecting DNA intercalation or topoisomerase inhibition. For example:

  • Electron-donating groups (EDGs) : −OCH₃ at C5 increases π-stacking with DNA bases (ΔTm: +4°C) .
  • Electron-withdrawing groups (EWGs) : −SO₂NH₂ enhances cytotoxicity (IC₅₀: 1.2 μM vs. 8.5 μM for unsubstituted analogs) by stabilizing hydrogen bonds with kinase targets .
    Docking simulations (AutoDock Vina) and in vitro assays (MTT on MCF-7 cells) validate these trends .

Properties

CAS No.

288-48-2

Molecular Formula

C2H2N2S

Molecular Weight

86.12 g/mol

IUPAC Name

thiadiazole

InChI

InChI=1S/C2H2N2S/c1-2-5-4-3-1/h1-2H

InChI Key

UGUHFDPGDQDVGX-UHFFFAOYSA-N

SMILES

C1=CSN=N1

Canonical SMILES

C1=CSN=N1

Key on ui other cas no.

288-48-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenyl 2,3-dichlorophenylcarbamate
1,2,3-Thiadiazole
Phenyl 2,3-dichlorophenylcarbamate
1,2,3-Thiadiazole
Phenyl 2,3-dichlorophenylcarbamate
1,2,3-Thiadiazole
Phenyl 2,3-dichlorophenylcarbamate
1,2,3-Thiadiazole
Phenyl 2,3-dichlorophenylcarbamate
1,2,3-Thiadiazole
Phenyl 2,3-dichlorophenylcarbamate
1,2,3-Thiadiazole

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